molecular formula CHClF2O2S B074772 Difluoromethanesulfonyl chloride CAS No. 1512-30-7

Difluoromethanesulfonyl chloride

Cat. No.: B074772
CAS No.: 1512-30-7
M. Wt: 150.53 g/mol
InChI Key: JYQLKKNUGGVARY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Difluoromethanesulfonyl chloride are not fully understood due to the lack of comprehensive studies. It is known to be a highly reactive compound, which suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and are likely to involve the formation of covalent bonds due to the reactivity of the sulfonyl chloride group .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is likely to exert its effects at the molecular level through covalent modification of biomolecules, potentially leading to changes in their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .

Preparation Methods

Difluoromethanesulfonyl chloride can be synthesized through several methods, depending on the starting materials and conditions. One common route involves the reaction of difluoromethanesulfonic acid with thionyl chloride or phosphorus pentachloride : [ \text{CF}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CF}_2\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl} ]

Properties

IUPAC Name

difluoromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLKKNUGGVARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164732
Record name Difluoromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512-30-7
Record name 1,1-Difluoromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1512-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethanesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethanesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the applications of difluoromethanesulfonyl chloride in chemical synthesis?

A1: this compound (CHF2SO2Cl) serves as a valuable reagent for introducing the difluoromethanesulfonyl (CHF2SO2-) group into organic molecules. [] Specifically, it facilitates the difluoromethylthiolation of thiols, a reaction crucial for modifying the properties and biological activity of organic compounds. [] This transition-metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness. []

Q2: What structural information is available for this compound and related compounds?

A2: Research has explored the gas phase structures and conformations of several sulfonyl halides, including this compound (CHF2SO2Cl). [] This research utilized techniques like gas electron diffraction and vibrational spectroscopy to determine molecular parameters and conformational preferences. [] While the specific details for this compound weren't explicitly provided in the abstract, understanding the structural characteristics of related compounds contributes to a broader understanding of their reactivity and potential applications. []

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